molecular formula C9H8ClF B1302653 3-(4-Chloro-3-fluorophenyl)-1-propene CAS No. 842124-20-3

3-(4-Chloro-3-fluorophenyl)-1-propene

Cat. No.: B1302653
CAS No.: 842124-20-3
M. Wt: 170.61 g/mol
InChI Key: OQCNGNFKTSQFCZ-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-fluorophenyl)-1-propene is an organic compound that belongs to the class of aromatic alkenes It features a propene chain attached to a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-fluorophenyl)-1-propene typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-3-fluorobenzaldehyde.

    Wittig Reaction: The aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the desired propene derivative. The reaction is typically carried out in an inert atmosphere using a solvent like tetrahydrofuran (THF) at low temperatures.

    Purification: The crude product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Wittig reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-fluorophenyl)-1-propene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The propene chain can be oxidized to form corresponding epoxides or diols.

    Reduction Reactions: The double bond in the propene chain can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Substitution: Formation of various substituted derivatives depending on the reagents used.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of the corresponding alkane.

Scientific Research Applications

3-(4-Chloro-3-fluorophenyl)-1-propene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.

    Material Science: Used in the synthesis of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-fluorophenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Chloro-3-fluorophenylboronic acid
  • 3-Chloro-4-fluorophenylpropionic acid

Uniqueness

3-(4-Chloro-3-fluorophenyl)-1-propene is unique due to its specific substitution pattern on the phenyl ring and the presence of a propene chain. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

1-chloro-2-fluoro-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCNGNFKTSQFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373965
Record name 3-(4-Chloro-3-fluorophenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842124-20-3
Record name 3-(4-Chloro-3-fluorophenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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